
Allyltrimethoxysilane
Overview
Description
Allyltrimethoxysilane (ATMS) is an organosilicon compound that has been used in a variety of applications in the scientific research field. ATMS is a colorless, volatile liquid with a strong odor and is an organofunctional silane with the chemical formula C3H9OSi. It is a low-molecular-weight organosilicon compound and is used in a variety of applications, such as in the synthesis of polymers and other materials, in the preparation of silica-based coatings and films, and in the production of organometallic compounds. ATMS has also been used in the production of a variety of other organosilicon compounds.
Scientific Research Applications
1. Asymmetric Allylation Catalysis
Allyltrimethoxysilane has been reported as a remarkable reagent in asymmetric allylation, catalyzed by chiral silver complexes. This process has been applied to a range of carbonyl compounds, including aldehydes, ketones, and imines, demonstrating its versatility and importance in organic synthesis (Yamamoto & Wadamoto, 2007).
2. Allylation in Aqueous Media
The utilization of this compound for allylation reactions of carbonyl compounds in aqueous media has been documented. These reactions proceed smoothly with a CdF2-terpyridine complex, emphasizing the role of the ligand in catalytic activity. Such methodologies enable the efficient recovery and reuse of the catalyst without losing its activity (Aoyama et al., 2003).
3. General Catalytic Allylation
This compound has been developed as a general and mild catalytic allylation agent for carbonyl compounds. It's effective for a broad range of substrates and proceeds with copper chloride and TBAT in THF at ambient temperature. This showcases its broad applicability in the synthesis of complex organic molecules (Yamasaki et al., 2002).
4. Synthesis of Chiral Intermediates
This compound has been used in the catalytic asymmetric allylation of cyclic imines, leading to the production of chiral synthetic intermediates. This method was specifically applied in the synthesis of (-)-emetine, an important compound in medicinal chemistry (Itoh et al., 2006).
5. Palladium-Catalyzed Reactions
It has been used in palladium-catalyzed remote sp2-sp3 coupling reactions with chloromethylarenes. This process leads to the formation of new C(sp2)-C(sp3) bonds, producing allyl arenes under mild conditions (Zhang et al., 2017).
6. Mechanistic Studies
Studies on the catalytic cycles of metal fluoride-catalyzed allylation using this compound have provided insights into the reaction mechanisms. These studies emphasize the role of metal fluorides in the reaction and distinguish these processes from other similar reactions (Aoyama et al., 2003).
7. Composite Material Fabrication
This compound has been used in the fabrication of polydimethylsiloxane composites with nickel nanoparticle and nanowire fillers. Its application enhances filler dispersion and polymer-filler interface bonding, significantly impacting the mechanical and magnetic properties of the composites (Denver et al., 2009).
Mechanism of Action
Target of Action
Allyltrimethoxysilane primarily targets carbonyl compounds such as aldehydes, ketones, and imines . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
this compound acts as an allylating reagent, introducing an allyl group into the carbonyl compounds . This interaction results in the formation of homoallylic alcohols and amines via a carbon-carbon bond-forming reaction . It can also synthesize homoallylic α-branched amines from aromatic and aliphatic aldehyde hydrazones, and ketone hydrazones .
Biochemical Pathways
The allylation of carbonyl compounds by this compound affects various biochemical pathways. The introduction of an allyl group can alter the properties of the carbonyl compounds, influencing their reactivity and the downstream effects in the biochemical pathways they are involved in .
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 146-148 °c, and density of 0963 g/mL at 25 °C may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of homoallylic alcohols and amines . These compounds have various applications in organic synthesis and can serve as precursors to other chemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its boiling point suggests that it can remain stable under normal environmental temperatures . .
Safety and Hazards
Allyltrimethoxysilane is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Allyltrimethoxysilane plays a significant role in biochemical reactions, primarily as an allylating agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of homoallylic compounds. For instance, it can react with aldehydes and ketones in the presence of Lewis acids to form homoallylic alcohols . Additionally, this compound can be used to synthesize homoallylic α-branched amines from aromatic and aliphatic aldehyde hydrazones and ketone hydrazones . These interactions are crucial for the synthesis of complex organic molecules and have applications in medicinal chemistry and materials science.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form homoallylic alcohols and amines can impact the synthesis of biomolecules within cells . Additionally, this compound may interact with cellular enzymes, altering their activity and potentially affecting metabolic pathways . These interactions can lead to changes in cellular function, including modifications in cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an allylating reagent. It can form covalent bonds with carbonyl compounds, leading to the formation of homoallylic alcohols and amines . This process is typically catalyzed by Lewis acids, which facilitate the reaction by stabilizing the transition state . Additionally, this compound can interact with enzymes and other biomolecules, potentially inhibiting or activating their activity . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard laboratory conditions, but it may degrade when exposed to moisture or high temperatures . Over time, the degradation of this compound can lead to a decrease in its effectiveness as an allylating reagent . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of homoallylic compounds. The compound interacts with enzymes such as aldehyde dehydrogenases and ketone reductases, facilitating the formation of homoallylic alcohols and amines . These interactions can affect metabolic flux and alter the levels of various metabolites within cells . Additionally, this compound may influence other metabolic pathways by interacting with key enzymes and cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments . Additionally, this compound may accumulate in specific tissues or organelles, depending on its interactions with cellular components . These distribution patterns can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes .
properties
IUPAC Name |
trimethoxy(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3Si/c1-5-6-10(7-2,8-3)9-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRDHGNFBLIJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062517 | |
| Record name | Allyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20170 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2551-83-9 | |
| Record name | Allyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2551-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethoxy-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxy-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



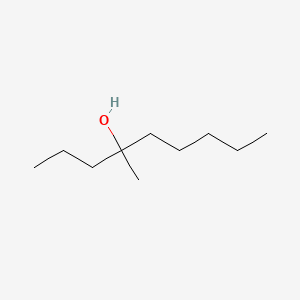

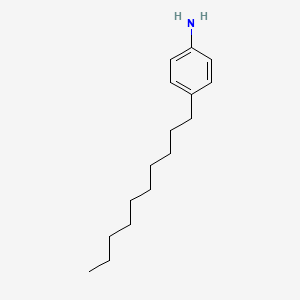

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
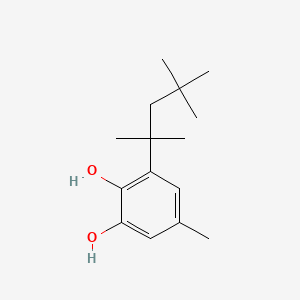
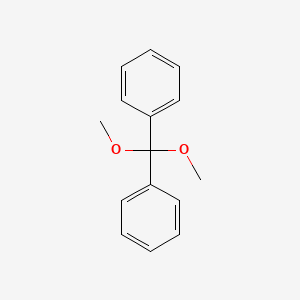
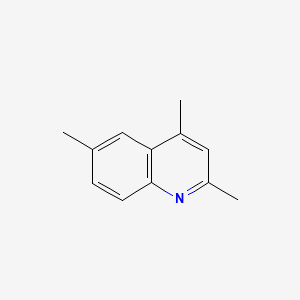
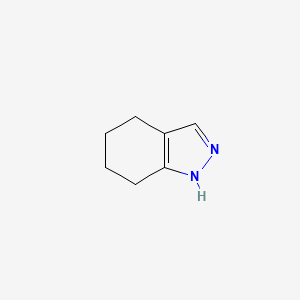
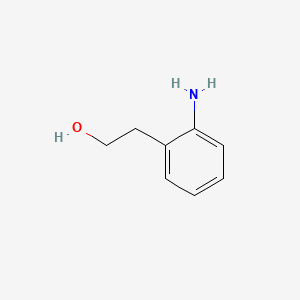
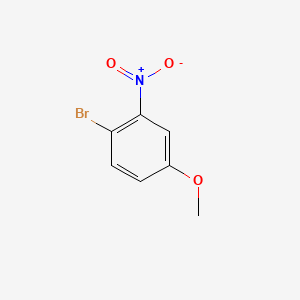
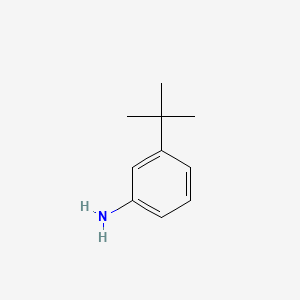

![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)